10NH2-11F-Camptothecin
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Overview
Description
10NH2-11F-Camptothecin is a derivative of Camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties and is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . It functions as an ADC cytotoxin, inhibiting tumor growth by targeting topoisomerase I, an enzyme crucial for DNA replication .
Preparation Methods
The synthesis of 10NH2-11F-Camptothecin involves several steps, starting from CamptothecinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications . Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
10NH2-11F-Camptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Scientific Research Applications
10NH2-11F-Camptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and stability of Camptothecin derivatives.
Biology: The compound is used to investigate the mechanisms of DNA replication and repair, particularly in cancer cells.
Mechanism of Action
10NH2-11F-Camptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death) in cancer cells . The molecular targets involved include topoisomerase I and the DNA replication machinery, which are essential for cell division and survival .
Comparison with Similar Compounds
10NH2-11F-Camptothecin is unique among Camptothecin derivatives due to its specific modifications at the 10th and 11th positions. Similar compounds include:
Topotecan: Another Camptothecin derivative used in cancer therapy, known for its water solubility and ability to inhibit topoisomerase I.
SN-38: The active metabolite of Irinotecan, known for its potent anticancer activity.
This compound stands out due to its enhanced stability and targeted delivery capabilities, making it a valuable compound in the development of ADCs for cancer treatment .
Properties
Molecular Formula |
C20H16FN3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16FN3O4/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26/h3-6,27H,2,7-8,22H2,1H3/t20-/m0/s1 |
InChI Key |
DTFQCOHTHXUPMI-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |
Origin of Product |
United States |
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